![molecular formula C14H11N5 B1212084 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile is a member of triazolopyrimidines.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, a core structure related to your compound, have been extensively studied. For instance, the synthesis of bis-[1,2,3]triazolo[1,5-a:4′,5′-d]pyrimidinones from reactions of 5-azido-4-alkoxycarbonyl-1,2,3-triazoles with active methylene nitriles, and the confirmation of their structures using NMR and X-ray analysis, is detailed in a study by L'abbé et al. (2010) (L'abbé et al., 2010).
- Another study by Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a derivative of [1,2,4]triazolo[1,5-a]pyrimidine (Lahmidi et al., 2019).
Chemical Transformations
- Research by Lipson et al. (2012) showed the formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine using Vilsmeier–Haack conditions, demonstrating the versatility of these compounds in chemical reactions (Lipson et al., 2012).
- The generation of [1,2,4]triazolo[1,5-a]pyrimidine N-ylides and their ring transformation reactions was explored by Hori et al. (1985), showcasing the potential for creating diverse derivatives (Hori et al., 1985).
Biological Applications
- Nicolaï et al. (1994) synthesized and evaluated the pharmacological activity of new nonpeptide angiotensin II receptor antagonists derived from [1,2,4]-triazolo[1,5-c]pyrimidine, demonstrating their potential in medical applications (Nicolaï et al., 1994).
- A study by Massari et al. (2017) on the efficient synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives illustrated the potential of these compounds for the preparation of biologically active compounds, with specific applications in inhibiting influenza virus RNA polymerase (Massari et al., 2017).
properties
Product Name |
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile |
|---|---|
Molecular Formula |
C14H11N5 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H11N5/c1-10-7-13(19-14(18-10)16-9-17-19)12(8-15)11-5-3-2-4-6-11/h2-7,9,12H,1H3 |
InChI Key |
XAIXXRRMUITDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)
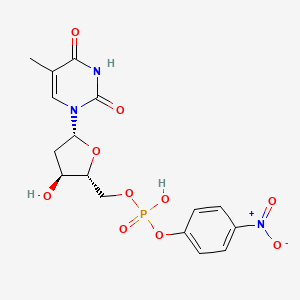
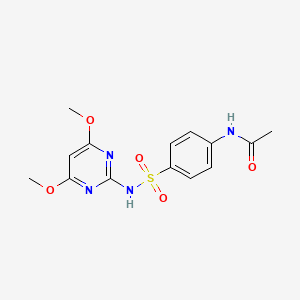

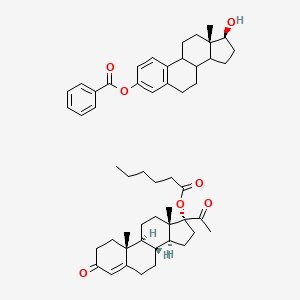
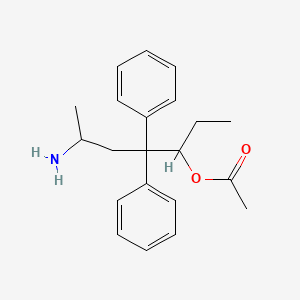
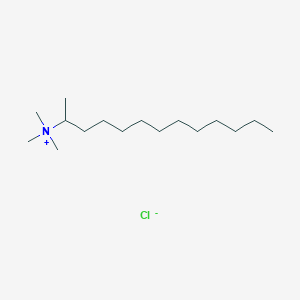
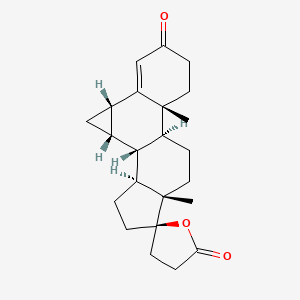
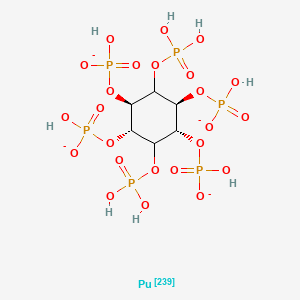

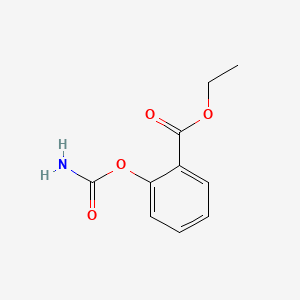
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
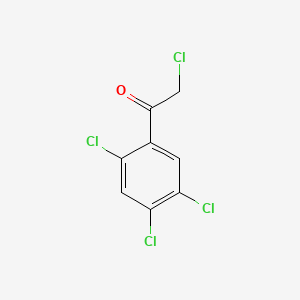
![[(2r,3s,4r,5r)-5-(6-Azanyl-8-Oxo-7h-Purin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1212023.png)